molecular formula C18H13ClFN5 B2764944 1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890893-72-8

1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2764944
CAS No.: 890893-72-8
M. Wt: 353.79
InChI Key: WCUIMYFDARWAMH-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical research compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is known to function as a bioisostere of the purine ring in adenine . This molecular framework is designed to target the ATP-binding site of various protein kinases, a key mechanism in signal transduction pathways . Derivatives of this scaffold have demonstrated significant research potential in biochemical investigations, particularly in the inhibition of kinases such as CDK2, Src, and FLT3, which are implicated in cell cycle progression and proliferation . In research settings, compounds of this class have shown potent anti-proliferative activities against diverse cancer cell lines in vitro, making them valuable tools for exploring novel oncological therapeutic pathways . The structural features of this specific compound, including the 3-chloro-4-methylphenyl group at the 1-position and the 3-fluorophenylamino group at the 4-position, are typical of designs aimed at optimizing interactions with the kinase hinge region and accessing additional hydrophobic pockets within the active site . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5/c1-11-5-6-14(8-16(11)19)25-18-15(9-23-25)17(21-10-22-18)24-13-4-2-3-12(20)7-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUIMYFDARWAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=CC=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, often starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes a general synthetic pathway:

StepReagents/ConditionsProduct
1Pyrazole derivative + Chloromethyl compoundIntermediate A
2N-alkylation with 3-fluorophenyl amineIntermediate B
3Purification via crystallizationThis compound

This compound can be synthesized using various methods, including microwave-assisted synthesis and solvent-free conditions to enhance yield and purity .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. In particular, studies have shown that this compound acts as a selective inhibitor of certain kinases involved in cancer progression.

  • Mechanism of Action : The compound is believed to inhibit the ATP-binding site of specific kinases, thereby disrupting their activity and leading to reduced cell proliferation in cancer cell lines .
  • Case Studies : In vitro studies demonstrated that this compound has an IC50 value in the low micromolar range against various cancer cell lines, indicating potent activity .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Research has shown that derivatives of pyrazolo[3,4-d]pyrimidines can significantly reduce inflammatory markers in cellular models.

  • Research Findings : In a study examining structure–activity relationships (SARs), modifications to the pyrazolo[3,4-d]pyrimidine structure enhanced anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. Key factors include:

  • Substituent Effects : The presence of the chloro and fluorine substituents significantly affects the binding affinity to target proteins.
  • Conformational Flexibility : The ability of the molecule to adopt different conformations may enhance its interaction with biological targets .

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Pyrazolo[3,4-d]pyrimidine derivatives have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making these compounds promising candidates for cancer treatment .
  • Anti-inflammatory Effects
    • Several studies indicate that pyrazolo[3,4-d]pyrimidine derivatives exhibit anti-inflammatory activities. They have been tested for their ability to inhibit prostaglandin synthesis, which is significant in managing inflammatory conditions. Compounds derived from this class have demonstrated lower ulcerogenic activities compared to traditional anti-inflammatory drugs like Diclofenac, suggesting a safer profile for long-term use .
  • Antiviral and Antitumor Activities
    • Some derivatives of pyrazolo[3,4-d]pyrimidines are being explored for their antiviral properties. For instance, they can act as substrates for anabolic and catabolic enzymes involved in viral replication pathways. Additionally, certain compounds have exhibited antitumor activity by targeting specific enzymes critical for tumor growth and proliferation .

Synthesis and Mechanism of Action

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions that form the pyrazolo[3,4-d]pyrimidine core and introduce substituents such as the 3-chloro-4-methylphenyl group. The mechanism of action primarily revolves around the inhibition of CDKs, particularly CDK2/cyclin A2 complexes, which are essential for cell cycle progression from G1 to S phase .

Case Study 1: Anti-inflammatory Activity Evaluation

A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced edema models. The results indicated that several compounds exhibited significant inhibition of edema formation with LD50 values indicating lower toxicity compared to conventional anti-inflammatory agents.

Case Study 2: Anticancer Efficacy in Cell Lines

In vitro studies on various cancer cell lines demonstrated that the compound effectively induced apoptosis and inhibited proliferation at micromolar concentrations. The compound's ability to disrupt cell cycle progression was confirmed through flow cytometry analysis.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidine derivatives exhibit significant variability in substituents, which directly influence their biological activity and pharmacokinetic properties. Key structural analogs and their differences are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name / ID Substituents (1-Position) Substituents (4-Position) Key Modifications Biological Activity Reference
Target Compound 3-Chloro-4-methylphenyl 3-Fluorophenyl None (Baseline) Kinase inhibition (putative)
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl 3-Chloro-4-methylphenyl Halogen position variation (Cl at 4-phenyl) Unspecified kinase activity
1-(2-Chloro-2-phenylethyl)-N-(3-fluorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-phenylethyl 3-Fluorophenyl 6-Trifluoromethyl group Enhanced potency (inferred from substituent effects)
N-(3-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine None (unsubstituted) 3-Fluorophenyl Simpler scaffold Baseline activity; potential GST/Glycogen synthase kinase interaction
1-(2-Chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 2-Chloro-2-(4-fluorophenyl)ethyl 3-Fluorophenyl Methylthio group at 6-position Multi-kinase inhibition (Src/Abl targets)
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl Benzyl vs. phenylamine substitution Selective neuroblastoma cytotoxicity (SK-N-BE(2)) at 5.74 ng/mL
Key Observations:
  • Halogen Positioning : The target compound’s 3-chloro-4-methylphenyl group likely enhances hydrophobic interactions compared to analogs with 4-chlorophenyl () or unsubstituted phenyl ().
  • Trifluoromethyl Addition : The 6-trifluoromethyl group in ’s compound may improve metabolic stability and target affinity due to electron-withdrawing effects.

Pharmacokinetic and Physicochemical Properties

Table 2: Physicochemical Data for Selected Analogs
Compound Molecular Weight logP (Predicted) Solubility Key Features
Target Compound 368.8* ~3.5 Low (lipophilic) Chlorine/fluorine enhance membrane permeability
Compound 370.2 ~3.7 Low Higher halogen content increases hydrophobicity
Compound 417.8 ~4.1 Moderate (CF3 group) Trifluoromethyl improves solubility vs. pure aromatics
Compound 255.3 ~2.2 High Unsubstituted scaffold increases aqueous solubility

*Calculated based on molecular formula C₁₈H₁₃ClFN₅.

  • Lipophilicity : The target compound’s logP (~3.5) aligns with kinase inhibitors requiring balanced permeability and solubility. Analogs with trifluoromethyl () or methylthio () groups show higher logP, favoring CNS penetration .
  • Thermal Stability : Pyrazolo[3,4-d]pyrimidines generally exhibit stability up to 150–200°C (inferred from synthesis conditions in ), ensuring viability in formulation .

Q & A

Q. How can researchers optimize the synthesis yield of 1-(3-chloro-4-methylphenyl)-N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?

Methodological Answer:

  • Reaction Solvent and Conditions : Use dry acetonitrile or dichloromethane under reflux (60–80°C) to facilitate nucleophilic substitution between the pyrazolo[3,4-d]pyrimidine core and halogenated aryl groups. Extended reaction times (12–24 hours) improve yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate pure product. Yields typically range from 60% to 88% for analogous compounds .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine NH signals (δ 9.5–10.5 ppm). For example, in related pyrazolo[3,4-d]pyrimidines, the pyrimidine C4-amine resonates at δ 8.3 ppm .
  • HRMS (ESI) : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm. For analogs, observed m/z values align with theoretical calculations within ±0.002 Da .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to evaluate inhibition of tyrosine kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations. IC50 values for structurally similar compounds range from 50 nM to 5 µM .
  • Antiproliferative Activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Dose-response curves (0.1–100 µM) over 48–72 hours can identify compounds with EC50 <10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:

  • Substituent Modification : Replace the 3-fluorophenyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase binding. In analogs, -CF3 substitution improved IC50 by 3-fold compared to -F .
  • Core Scaffold Optimization : Introduce methyl or chloro groups at the pyrazole C3 position to modulate steric effects. For example, 3-methyl analogs showed 50% higher solubility in PBS (pH 7.4) .

Q. What strategies are effective for identifying biological targets of this compound?

Methodological Answer:

  • Chemical Proteomics : Use affinity chromatography with a biotinylated analog to pull down binding proteins from cell lysates. MS/MS analysis identifies targets like protein kinases or metabolic enzymes .
  • Transcriptomic Profiling : Treat cells (e.g., HEK293) with 1 µM compound for 24 hours. RNA-seq data can reveal downregulated pathways (e.g., MAPK/ERK), suggesting direct or indirect target modulation .

Q. How should researchers address contradictions between synthetic yields and bioactivity data?

Methodological Answer:

  • Batch Analysis : Compare HPLC purity (>95%) and NMR consistency across synthesis batches. Low-yield batches with impurities >5% may falsely reduce apparent bioactivity .
  • Solubility Correction : Normalize activity data to account for solubility limits. For example, compounds with aqueous solubility <10 µM may require DMSO concentrations >0.1%, which can artifactually inhibit cellular assays .

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